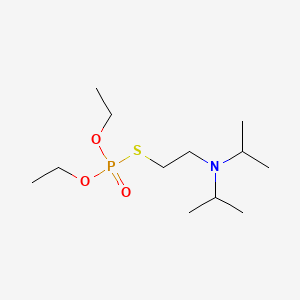
S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” is a chemical compound with the molecular formula C12H28NO3PS and a molecular weight of 297.39 . It is also known by other names such as DIPR-Amiton .
Synthesis Analysis
The synthesis of phosphorothioates like “S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” can be achieved through reactions of O,O’-dialkyl thiophosphoric acids with alkyl halides, in the presence of a base . This provides a direct synthetic route to phosphorothioates via O,O’-dialkyl thiophosphate anion formation . A simple, efficient, and general method has been developed for the synthesis of phosphorothioates through a one-pot reaction of alkyl halides with the mixture of diethyl phosphite in the presence of triethylamine/sulfur/and acidic alumina under solvent-free conditions using microwave irradiation .Molecular Structure Analysis
The molecular structure of “S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” consists of 12 carbon atoms, 28 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, 1 phosphorus atom, and 1 sulfur atom . The exact structure can be found in the MOL file: 219662-56-3.mol .Chemical Reactions Analysis
Organothiophosphates, such as “S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate”, are susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .Physical And Chemical Properties Analysis
“S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” has a predicted boiling point of 338.6±44.0 °C and a predicted density of 1.041±0.06 g/cm3 . Its pKa is predicted to be 9.58±0.28 .Applications De Recherche Scientifique
Chemical Warfare Agent
DIPR-Amiton is an organophosphonate chemical warfare agent that acts as an acetylcholinesterase inhibitor at motor neuron junctions . By preventing the degradation of the neurotransmitter acetylcholine, DIPR-Amiton exposure leads to continual activation of acetylcholine receptors, causing muscle paralysis and eventual death via asphyxiation .
Detection and Sensing
The creation of proteins that use biological recognition to fulfill the requirements of specific, sensitive, real-time detection methods for this neurotoxin has been reported . A pair of VX-binding proteins were designed using a super-charged scaffold that couples a large-scale phase change from unstructured to folded upon ligand binding .
Analytical Verification
The incoming entering of Chemical Weapons Convention (CWC) into the force generates the need for an efficient system of its analytical verification . The high toxicity of DIPR-Amiton necessitates that researchers either use less toxic analogs, such as the organophosphate insecticides parathion and demeton-S or other simulant molecules .
Decomposition Study
A study was conducted to investigate the decomposition products of a 5-year-old DIPR-Amiton sample, stored in a glass container . A variety of age decomposition products including O-alkyl and N,N-diisopropylamino- substituted thiophosphonic esters and acids as well as phosphonic anhydrides were identified .
Hydrolysis Product Reaction
One of the acidic hydrolysis products of DIPR-Amiton, the toxic S - 2 - (diisopropylamino)ethyl methylphosphonothioic acid (EA 2192) reacts with CAB instantaneously .
Nanocarrier Applications
Nanocarriers based on 2-(diisopropylamino)ethyl methacrylate (DPAEMA) are promising candidates for siRNA transfection applications due to their lower cytotoxicity in comparison to nanogels formulated with the 2-diethylamino ethyl methacrylate (DEAEMA) as the primary cationic monomer .
Safety And Hazards
Propriétés
IUPAC Name |
N-(2-diethoxyphosphorylsulfanylethyl)-N-propan-2-ylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28NO3PS/c1-7-15-17(14,16-8-2)18-10-9-13(11(3)4)12(5)6/h11-12H,7-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUBECNGNBBISQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCCN(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28NO3PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate | |
Q & A
Q1: What is the significance of studying the oxidation of S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate using fungal laccase?
A1: While the provided abstract doesn't specifically mention S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate, it focuses on using fungal laccase for oxidizing phosphorothiolates. [] This is significant because phosphorothiolates, a class of organophosphorus compounds, often act as pesticides and chemical warfare agents. Understanding their enzymatic oxidation can be crucial for:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-[1-13C]Erythro-pent-2-ulose](/img/structure/B594759.png)
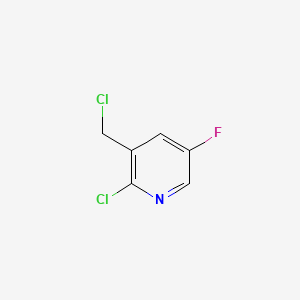


![3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594766.png)
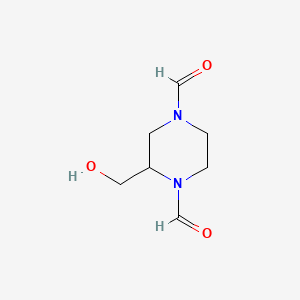
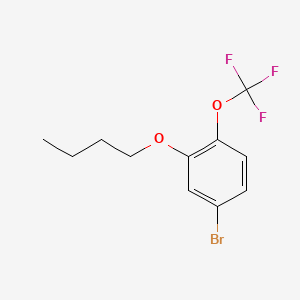
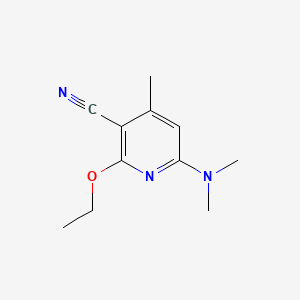


![Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B594776.png)
